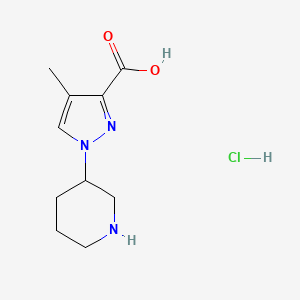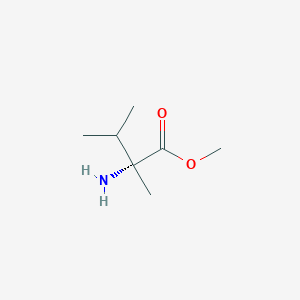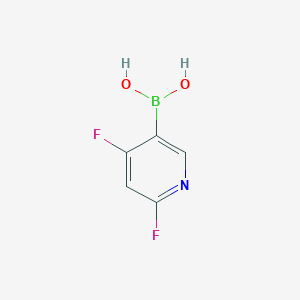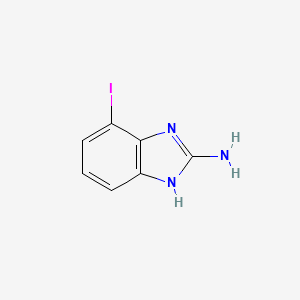![molecular formula C9H14O3 B13453787 2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid CAS No. 2913266-86-9](/img/structure/B13453787.png)
2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid is a chemical compound characterized by its unique spirocyclic structure.
Preparation Methods
The synthesis of 2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid involves several steps, typically starting with the formation of the spirocyclic core. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance yield and selectivity .
Chemical Reactions Analysis
2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetic acid moiety can be replaced by other functional groups under suitable conditions
Scientific Research Applications
2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid has been explored for its potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders.
Industry: The compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid can be compared with other spirocyclic compounds, such as:
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: This compound shares a similar spirocyclic core but differs in functional groups and reactivity.
Oxaspiro[2.5]octane derivatives: These compounds have variations in the spirocyclic structure and exhibit different chemical and biological properties
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity and applications.
Properties
CAS No. |
2913266-86-9 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(6-oxaspiro[2.5]octan-7-yl)acetic acid |
InChI |
InChI=1S/C9H14O3/c10-8(11)5-7-6-9(1-2-9)3-4-12-7/h7H,1-6H2,(H,10,11) |
InChI Key |
SXYBWAYQALAJLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCOC(C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid](/img/structure/B13453704.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-7-carboxylic acid](/img/structure/B13453717.png)
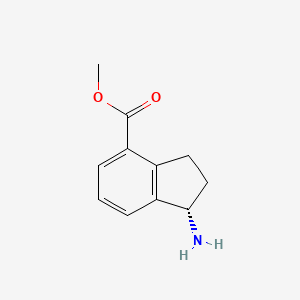
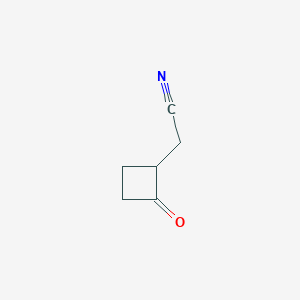
![2-(4,4-dimethylcyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13453749.png)
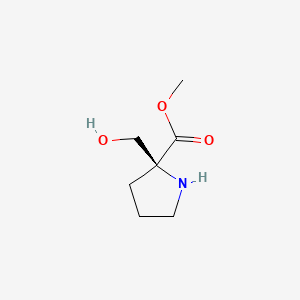
amine dihydrochloride](/img/structure/B13453767.png)
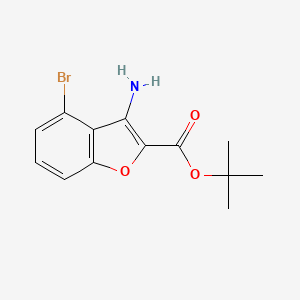
amine dihydrochloride](/img/structure/B13453770.png)
![1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid](/img/structure/B13453771.png)
